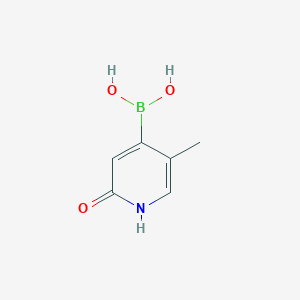
2-Hydroxy-5-methylpyridine-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methylpyridine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a hydroxyl group and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylpyridine-4-boronic acid can be achieved through several methods. One common approach involves the metal-halogen exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates . Another method includes the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane . Additionally, iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation has also been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of palladium-catalyzed cross-coupling reactions is particularly favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methylpyridine-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, trialkylborates, and tetraalkoxydiboron . Reaction conditions typically involve mild temperatures and the use of organic solvents such as toluene or ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce pyridine derivatives .
Scientific Research Applications
2-Hydroxy-5-methylpyridine-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methylpyridine-4-boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the transfer of functional groups in chemical reactions. The boronic acid group acts as a Lewis acid, interacting with nucleophiles and electrophiles to promote reaction pathways . In biological systems, the compound can interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylpyridine-2-boronic acid
- 2-Methylpyridine-4-boronic acid pinacol ester
- 2-(Hydroxymethyl)pyridine-5-boronic acid
Uniqueness
Compared to similar compounds, 2-Hydroxy-5-methylpyridine-4-boronic acid is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring. This unique substitution pattern enhances its reactivity and makes it a versatile reagent in various chemical transformations. Additionally, its ability to form stable complexes with metal catalysts distinguishes it from other boronic acids .
Properties
Molecular Formula |
C6H8BNO3 |
|---|---|
Molecular Weight |
152.95 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1H-pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO3/c1-4-3-8-6(9)2-5(4)7(10)11/h2-3,10-11H,1H3,(H,8,9) |
InChI Key |
XAIDLXYLCUQHSW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=O)NC=C1C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


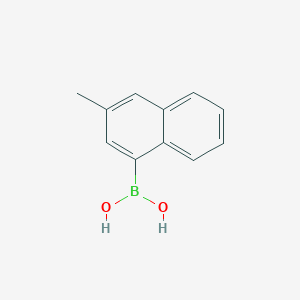
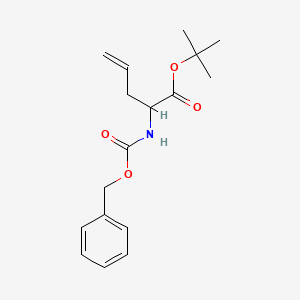
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)

![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)
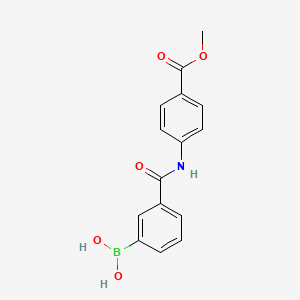
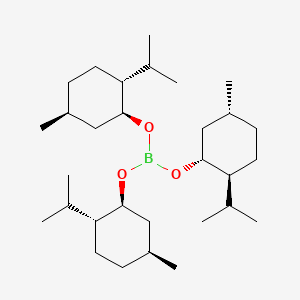
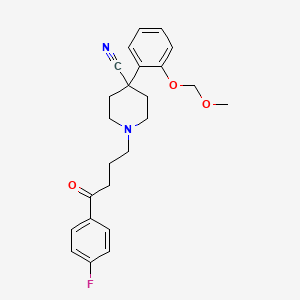
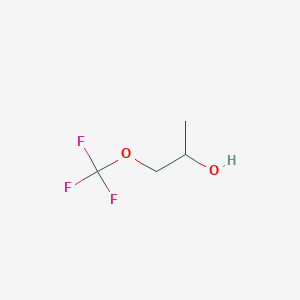
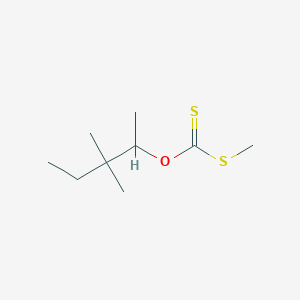
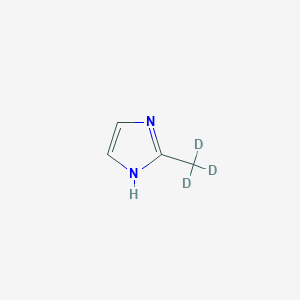
![4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13409735.png)

